molecular formula C12H11ClN2O B2671616 [4-(4-Chlorophenoxy)pyridin-2-yl]methanamine CAS No. 1251262-83-5

[4-(4-Chlorophenoxy)pyridin-2-yl]methanamine

Cat. No.: B2671616
CAS No.: 1251262-83-5
M. Wt: 234.68
InChI Key: DAYYJLJSQCXKOH-UHFFFAOYSA-N
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Description

[4-(4-Chlorophenoxy)pyridin-2-yl]methanamine: is an organic compound with the molecular formula C({12})H({11})ClN(_{2})O It features a pyridine ring substituted with a methanamine group and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Chlorophenoxy)pyridin-2-yl]methanamine typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with a suitable halogenating agent to form 4-chlorophenoxy halide.

    Coupling with Pyridine Derivative: The chlorophenoxy halide is then reacted with a pyridine derivative under basic conditions to form the desired pyridine intermediate.

    Introduction of the Methanamine Group:

Common reagents used in these reactions include halogenating agents like thionyl chloride, bases such as sodium hydroxide, and nucleophiles like methanamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically converting the methanamine group to an aldehyde or ketone.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Chlorophenoxy)pyridin-2-yl]methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways or diseases .

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its reactivity and functional groups make it suitable for creating materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(4-Chlorophenoxy)pyridin-2-yl]methanamine involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • [4-(3-Chlorophenoxy)pyridin-2-yl]methanamine
  • [4-(4-Bromophenoxy)pyridin-2-yl]methanamine
  • [4-(4-Methoxyphenoxy)pyridin-2-yl]methanamine

Uniqueness

Compared to similar compounds, [4-(4-Chlorophenoxy)pyridin-2-yl]methanamine is unique due to the presence of the 4-chlorophenoxy group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, biological activity, and suitability for specific applications .

Conclusion

This compound is a versatile compound with significant potential in various fields. Its synthesis, reactivity, and applications make it a valuable subject of study in both academic and industrial research.

Properties

IUPAC Name

[4-(4-chlorophenoxy)pyridin-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c13-9-1-3-11(4-2-9)16-12-5-6-15-10(7-12)8-14/h1-7H,8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYYJLJSQCXKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=NC=C2)CN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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